molecular formula C8H12N2 B7907585 3-Piperidinoacrylonitrile

3-Piperidinoacrylonitrile

Cat. No. B7907585
M. Wt: 136.19 g/mol
InChI Key: YBEXULNLNKARDI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04319024

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyacrylonitrile (content 75%) is added to a suspension of 41.3 g (0.3 mol) of triethylamine hydrochloride and 21.3 g (0.25 mol) of piperidine in 200 ml of ethanol and maintained for 24 h at 25° C. After working up as in Example 56, 26.9 g of 3-piperidinoacrylonitrile is obtained (79.3%).
Name
sodium 3-hydroxyacrylonitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Identifiers

REACTION_CXSMILES
[Na].O[CH:3]=[CH:4][C:5]#[N:6].Cl.C(N(CC)CC)C.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>C(O)C>[N:15]1([CH:3]=[CH:4][C:5]#[N:6])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,2.3,^1:0|

Inputs

Step One
Name
sodium 3-hydroxyacrylonitrile
Quantity
30.3 g
Type
reactant
Smiles
[Na].OC=CC#N
Name
Quantity
41.3 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
21.3 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
3-piperidinoacrylonitrile
Type
product
Smiles
N1(CCCCC1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.